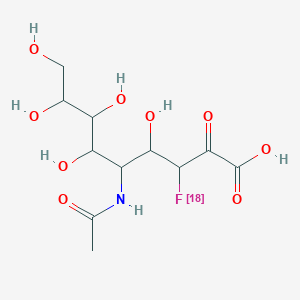

5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

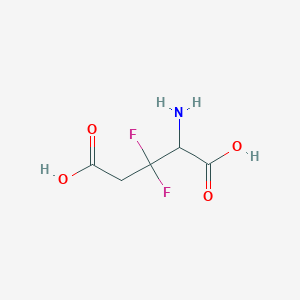

5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid, also known as [18F]FDG, is a radiopharmaceutical tracer used in medical imaging to detect and diagnose various diseases. It is a glucose analog that is taken up by cells in the body, particularly cancer cells, and can be detected using positron emission tomography (PET) scans.

Wissenschaftliche Forschungsanwendungen

[18F]FDG is widely used in medical imaging to detect and diagnose various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It is particularly useful in detecting cancer because cancer cells have a higher metabolic rate than normal cells and therefore take up more glucose. By injecting [18F]FDG into a patient and then performing a PET scan, doctors can identify areas of the body where there is increased glucose uptake, which may indicate the presence of cancer. [18F]FDG is also used to monitor the effectiveness of cancer treatments by tracking changes in glucose uptake over time.

Wirkmechanismus

[18F]FDG is taken up by cells in the body in the same way that glucose is taken up. Once inside the cell, it is phosphorylated by the enzyme hexokinase to produce [18F]FDG-6-phosphate, which is then trapped inside the cell. Because [18F]FDG-6-phosphate cannot be further metabolized, it accumulates in cells that have a high metabolic rate, such as cancer cells.

Biochemische Und Physiologische Effekte

[18F]FDG is generally well-tolerated by patients and has few side effects. However, because it contains a radioactive isotope, there is a small risk of radiation exposure. The amount of radiation exposure is generally considered to be safe, but pregnant women and young children should not undergo PET scans unless absolutely necessary.

Vorteile Und Einschränkungen Für Laborexperimente

[18F]FDG is a useful tool for studying metabolism in cells and tissues. It can be used to measure glucose uptake in vitro and in vivo, and can be used to monitor changes in glucose metabolism over time. However, [18F]FDG has some limitations. It is not specific to cancer cells and can accumulate in other tissues that have a high metabolic rate, such as the brain. Additionally, because it is a glucose analog, it can be affected by changes in blood glucose levels, which can make interpretation of PET scans difficult.

Zukünftige Richtungen

There are several areas of research that are currently being explored with regard to [18F]FDG. One area is the development of new radiopharmaceutical tracers that are more specific to cancer cells and have fewer limitations than [18F]FDG. Another area is the use of [18F]FDG to monitor the effectiveness of cancer treatments in real-time, which could help doctors make more informed treatment decisions. Additionally, [18F]FDG is being studied as a potential tool for predicting the response of cancer cells to specific treatments, which could help personalize cancer treatment for individual patients.

Synthesemethoden

[18F]FDG is synthesized using a multistep process that involves the incorporation of fluorine-18 into a glucose molecule. The process begins with the production of fluorine-18, which is generated using a cyclotron. The fluorine-18 is then reacted with a precursor molecule, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, to produce 1,3,4,6-tetra-O-acetyl-2-O-(3-fluoropropyl)-β-D-mannopyranose. This molecule is then deacetylated to produce 2-deoxy-2-[18F]fluoro-D-glucose, which is the final product.

Eigenschaften

CAS-Nummer |

129950-58-9 |

|---|---|

Produktname |

5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |

Molekularformel |

C11H18FNO9 |

Molekulargewicht |

326.26 g/mol |

IUPAC-Name |

5-acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C11H18FNO9/c1-3(15)13-6(10(20)7(17)4(16)2-14)8(18)5(12)9(19)11(21)22/h4-8,10,14,16-18,20H,2H2,1H3,(H,13,15)(H,21,22)/i12-1 |

InChI-Schlüssel |

NPUIAVLGTMSGBB-DWSYCVKZSA-N |

Isomerische SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)[18F])O |

SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |

Kanonische SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |

Synonyme |

3-(18F)Neu5Ac N-acetyl-3-fluoroneuraminic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

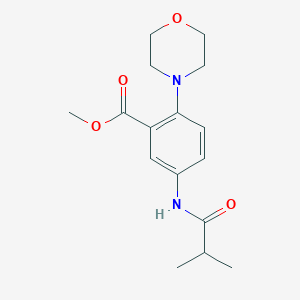

![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)

![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)

![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)